molecular formula C14H19NO3 B1325779 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid CAS No. 951889-14-8

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid

Cat. No.: B1325779
CAS No.: 951889-14-8
M. Wt: 249.3 g/mol
InChI Key: DCFLZXMHKNEBDL-UHFFFAOYSA-N
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Description

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a hexanoic acid chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ketone and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylamino)phenylboronic acid
  • 4-(Dimethylamino)phenyl isocyanate
  • 4-(Dimethylamino)pyridine

Uniqueness

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid is unique due to the presence of both a dimethylamino group and a ketone functional group within the same molecule

Biological Activity

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₃H₁₅N₃O₃. Its structure features a dimethylamino group attached to a phenyl ring, which is linked to a hexanoic acid derivative with a keto group. This unique configuration is believed to contribute to its biological activity.

Antitumor Effects

Research indicates that this compound exhibits promising antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with hematologic malignancies. The mechanism appears to involve the disruption of metabolic pathways critical for cancer cell proliferation.

  • Mechanism of Action : The compound acts as a glutamine antagonist, which is crucial since cancer cells often exhibit increased dependence on glutamine for growth and survival. By inhibiting glutamine metabolism, the compound can induce apoptosis in cancer cells and reduce tumor growth rates .
  • Case Studies : In preclinical models, treatment with this compound led to significant reductions in tumor size and improved survival rates in mice bearing human tumor xenografts. For instance, a study demonstrated that administration resulted in a 66% rate of disease stability or regression after two weeks of treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies:

  • Absorption and Distribution : The compound shows high aqueous solubility, facilitating its absorption upon administration. It has been shown to achieve effective plasma concentrations that correlate with its antitumor activity.
  • Metabolism : In vitro studies suggest that the compound is metabolically stable in both human and mouse plasma, indicating potential for effective systemic delivery .

Safety and Toxicology

Safety assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Toxicological evaluations have not revealed significant adverse effects in animal models, although long-term studies are necessary to fully understand its safety profile.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with other compounds exhibiting similar biological activities:

Compound NameMechanism of ActionAntitumor EfficacyPharmacokinetic Profile
This compoundGlutamine antagonistHighHigh solubility, stable
6-Diazo-5-oxo-l-norleucine (DON)Glutamine metabolism inhibitorModerateModerate stability
N-[4-(dimethylamino)phenyl]-2-acetamideCytotoxic agentLowVariable depending on formulation

Properties

IUPAC Name

6-[4-(dimethylamino)phenyl]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15(2)12-9-7-11(8-10-12)13(16)5-3-4-6-14(17)18/h7-10H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLZXMHKNEBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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